molecular formula C21H28N2O6S2 B2666478 N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide CAS No. 327061-09-6

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2666478
CAS No.: 327061-09-6
M. Wt: 468.58
InChI Key: NCXGXMUEXZFCMP-UHFFFAOYSA-N
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Description

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of fluorene derivatives, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of sulfonamide groups and hydroxyalkyl substituents in its structure imparts specific chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 9H-fluorene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the conversion of sulfonic acids to sulfonamides using appropriate amines. The final step involves the introduction of 1-hydroxy-2-methylpropan-2-yl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or hydroxyalkyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction of the sulfonamide groups may produce primary or secondary amines.

Scientific Research Applications

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the hydroxyalkyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can be compared with other fluorene derivatives and sulfonamide compounds. Similar compounds include:

    9H-fluorene-2,7-disulfonamide: Lacks the hydroxyalkyl substituents, resulting in different chemical properties and applications.

    N2,N7-bis(1-hydroxyethyl)-9H-fluorene-2,7-disulfonamide: Has shorter hydroxyalkyl chains, which may affect its reactivity and interactions.

    N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene: Lacks the sulfonamide groups, leading to different biological and chemical behavior.

The uniqueness of this compound lies in its combination of sulfonamide and hydroxyalkyl groups, which impart specific properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S2/c1-20(2,12-24)22-30(26,27)16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)31(28,29)23-21(3,4)13-25/h5-8,10-11,22-25H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGXMUEXZFCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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